11Z-Tetradecenoyl-CoA
Description
Significance of Fatty Acyl-CoAs as Metabolic Intermediates
Fatty acyl-CoAs are indispensable molecules in cellular metabolism, serving as critical intermediates in a multitude of biochemical pathways. nih.gov Their primary role involves the metabolism of carboxylic acids. wikipedia.org Free fatty acids are first activated by conversion to fatty acyl-CoAs, a process that "traps" the fatty acid within the cell and prepares it for its metabolic fate. plos.org This activation is crucial for their participation in processes such as beta-oxidation for energy production, synthesis of complex lipids like phospholipids (B1166683) and triglycerides, protein acylation, and the formation of signaling lipids. nih.govplos.org
The metabolic routing of fatty acyl-CoAs is a tightly regulated process. nih.gov They can be directed towards mitochondrial beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. wikipedia.orgcreative-proteomics.com Alternatively, they can be utilized in the endoplasmic reticulum for the synthesis of various lipids essential for membrane structure and energy storage. creative-proteomics.comresearchgate.net The balance between these pathways is determined by the cell's energetic needs and is facilitated by a network of enzymes and binding proteins that channel these molecules appropriately. nih.gov Dysregulation of fatty acyl-CoA metabolism is linked to several diseases, including obesity, diabetes, and heart disease, highlighting their importance in maintaining metabolic homeostasis. wikipedia.orgplos.org
Structural Overview of cis-Tetradec-11-enoyl-CoA as a Monounsaturated Fatty Acyl-CoA
cis-Tetradec-11-enoyl-CoA is classified as a monounsaturated fatty acyl-CoA. ebi.ac.uk This classification is based on its distinct structural features. The "tetradec-" prefix indicates a backbone of 14 carbon atoms. The "-enoyl" suffix, combined with the "11-" locant, signifies the presence of a carbon-carbon double bond between the 11th and 12th carbon atoms. The "cis-" descriptor specifies the stereochemistry of this double bond, where the adjacent hydrogen atoms are on the same side of the bond, resulting in a bend in the fatty acyl chain. lipidcenter.com Finally, "-CoA" denotes that this fatty acyl chain is attached to Coenzyme A via a thioester bond. ebi.ac.uk
Monounsaturated fatty acids, and by extension their CoA esters, are characterized by having a single double bond in their hydrocarbon tail. quora.comwikipedia.org This double bond introduces a rigid kink into the molecular structure, which influences its physical properties and its interactions with enzymes. lipidcenter.com
Table 1: Chemical Properties of cis-Tetradec-11-enoyl-CoA and its corresponding free fatty acid.
| Property | Value |
|---|---|
| IUPAC Name | (Z)-tetradec-11-enoyl-CoA |
| Synonyms | (11Z)-Tetradecenoyl-CoA, (Z)-11-Tetradecenoyl-CoA |
| Chemical Formula | C35H60N7O17P3S |
| Parent Compound | cis-Tetradec-11-enoic acid |
| Parent Compound Formula | C14H26O2 |
| Parent Compound Mol. Wt. | 226.35 g/mol |
Data sourced from multiple chemical databases. zfin.orgnih.govplantaedb.com
Historical Perspective on the Discovery and Initial Characterization of Unsaturated Fatty Acid Metabolism
The understanding of fatty acid metabolism has evolved significantly over the last century. In the early 1900s, dietary fats were primarily seen as a source of energy, with the belief that they could be synthesized from carbohydrates. nih.gov This view was challenged in 1929 when George and Mildred Burr demonstrated that rats on a fat-free diet developed a deficiency disease, which could be cured by the inclusion of certain fatty acids, leading to the concept of "essential fatty acids". nih.govasbmb.org Their work identified linoleic acid as an essential nutrient. asbmb.org
Subsequent research in the 1930s and 1940s further solidified the understanding of unsaturated fatty acids. Wesson and Burr reported in 1931 that α-linolenic acid, like linoleic acid, could not be synthesized by rats. nih.gov The development of new analytical techniques, such as alkali isomerization spectrophotometry by Holman and Burr, allowed for the measurement of individual polyunsaturated fatty acids in tissues. nih.gov These advancements were crucial in demonstrating the conversion of dietary unsaturated fatty acids into more complex and highly unsaturated fatty acids within the body. nih.gov The timeline of discovery highlights a gradual shift from recognizing fats as mere energy sources to understanding the specific and essential roles of different types of fatty acids in health and disease. nih.govresearchgate.netresearchgate.net
Overview of Key Metabolic Roles of cis-Tetradec-11-enoyl-CoA
cis-Tetradec-11-enoyl-CoA is an intermediate in the beta-oxidation of certain unsaturated fatty acids. Specifically, it is involved in the degradation of oleic acid. nih.gov During the beta-oxidation of unsaturated fatty acids with double bonds at odd-numbered positions, such as oleic acid, the standard enzymatic machinery of beta-oxidation is insufficient. wikipedia.org
The pathway for degrading these fatty acids involves the formation of intermediates like 2-trans,5-cis-tetradecadienoyl-CoA. nih.gov An auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, is essential for this process. nih.govwikipedia.org This enzyme acts on intermediates to shift the position and stereochemistry of the double bond, allowing the beta-oxidation cycle to proceed. wikipedia.orgresearchgate.net The metabolism of these intermediates is critical, as their accumulation can be detrimental. nih.gov While the major flux of oleate (B1233923) beta-oxidation proceeds through a classical isomerase-dependent pathway, a secondary, reductase-dependent pathway is also essential to prevent the buildup of undegradable metabolites. nih.gov Therefore, cis-tetradec-11-enoyl-CoA and related intermediates are key players in ensuring the complete and efficient breakdown of common dietary unsaturated fatty acids. nih.govgenome.jpnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C35H60N7O17P3S |
|---|---|
Molecular Weight |
975.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
WFGNMSCJASVFQK-UQEDNJKXSA-N |
Isomeric SMILES |
CC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Metabolic Pathways Involving Cis Tetradec 11 Enoyl Coa As a Substrate or Product
Fatty Acid Beta-Oxidation of Unsaturated Fatty Acids
Beta-oxidation is the metabolic process that breaks down fatty acids to produce energy. wikipedia.orgmedistudents.com For unsaturated fatty acids like the one in cis-tetradec-11-enoyl-CoA, this process requires additional enzymatic steps compared to saturated fatty acids due to the presence of double bonds. wikipedia.orgaocs.org
The Iterative Nature of Beta-Oxidation and Entry Points for Unsaturated Fatty Acyl-CoAs
Beta-oxidation is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each round, producing acetyl-CoA, FADH2, and NADH. wikipedia.orgmedistudents.com Unsaturated fatty acyl-CoAs enter this pathway and undergo oxidation until the double bond's position prevents the standard enzymes from acting. wikipedia.org
Distinctive Steps for cis-Double Bonds in Beta-Oxidation
The presence of a cis-double bond poses a challenge for the enzymes of beta-oxidation, which are specific for trans-intermediates. When a cis-Δ3-enoyl-CoA is encountered, the enzyme enoyl-CoA isomerase is required to convert it to a trans-Δ2-enoyl-CoA, which can then proceed through the standard beta-oxidation spiral. wikipedia.orgwikipedia.org For a cis-Δ4 double bond, its initial dehydrogenation results in a 2,4-dienoyl intermediate. This intermediate is then acted upon by 2,4-dienoyl-CoA reductase , which uses NADPH to reduce it to a trans-Δ3-enoyl-CoA. wikipedia.org This product is then isomerized by enoyl-CoA isomerase to the trans-Δ2 configuration, allowing beta-oxidation to continue. wikipedia.orgutah.edu
Fatty Acid Elongation Pathways
Fatty acid elongation is the process of extending the carbon chain of a fatty acid. This process is crucial for the synthesis of very-long-chain fatty acids (VLCFAs).
Involvement in the Biosynthesis of Longer-Chain Unsaturated Fatty Acids
Cis-tetradec-11-enoyl-CoA can serve as a substrate for fatty acid elongation systems to produce longer monounsaturated fatty acids. For instance, it could be a precursor in the synthesis of nervonic acid (24:1 ω-9), a very-long-chain monounsaturated fatty acid. jst.go.jpfrontiersin.orgnih.gov The biosynthesis of nervonic acid starts from oleic acid (18:1) and involves several cycles of elongation, where each cycle adds two carbon units from malonyl-CoA. jst.go.jpnih.gov
The elongation process involves a complex of enzymes located on the endoplasmic reticulum membrane. frontiersin.org The key enzymes in this complex are:
3-ketoacyl-CoA synthase (KCS)
3-ketoacyl-CoA reductase (KCR)
3-hydroxyacyl-CoA dehydratase (HCD)
trans-2,3-enoyl-CoA reductase (ECR) jst.go.jp
Mechanistic Considerations of Carbon Chain Extension with Unsaturated Acyl-CoAs
The elongation of an unsaturated acyl-CoA like cis-tetradec-11-enoyl-CoA follows a four-step cycle that is mechanistically similar to the reverse of beta-oxidation, but with distinct enzymes. medistudents.com
Condensation: The cycle begins with the condensation of the acyl-CoA with malonyl-CoA, catalyzed by 3-ketoacyl-CoA synthase (KCS), which is a rate-limiting step. jst.go.jpnih.gov
Reduction: The resulting 3-ketoacyl-CoA is then reduced by 3-ketoacyl-CoA reductase (KCR) to a 3-hydroxyacyl-CoA. frontiersin.org
Dehydration: 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA.
Reduction: Finally, trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the starting molecule.
This newly elongated acyl-CoA can then undergo further cycles of elongation or other modifications.
Potential Interconversions and Branch Points in Lipid Metabolism
The metabolism of cis-tetradec-11-enoyl-CoA is situated at a critical juncture in lipid metabolism, particularly in organisms that utilize it for specialized purposes such as pheromone biosynthesis. Its formation and subsequent conversion represent a significant branch point, diverting fatty acid intermediates from common metabolic routes to specialized pathways.
The primary precursor, (Z)-11-tetradecenoic acid, is synthesized via the action of a specific Δ11-desaturase on a saturated C14 fatty acid. Following its synthesis, (Z)-11-tetradecenoic acid must be activated to its coenzyme A (CoA) thioester, cis-tetradec-11-enoyl-CoA. This activation is a crucial step, catalyzed by an acyl-CoA synthetase, which readies the fatty acid for subsequent metabolic transformations. This activation step is a key control point, committing the fatty acid to a specific metabolic fate.
Once formed, cis-tetradec-11-enoyl-CoA can be directed into several interconnected pathways:
Pheromone Biosynthesis: In many moth species, cis-tetradec-11-enoyl-CoA is a direct precursor to sex pheromones. wiley.com This often involves a series of modifications, including further desaturation by other desaturase enzymes or chain shortening through a limited number of β-oxidation cycles. For instance, in Spodoptera littoralis, (E)-11-tetradecenoic acid can be converted to (Z,E)-9,11-tetradecadienoic acid, a pheromone component, in a reaction catalyzed by a Δ9-desaturase. nih.gov This demonstrates how an existing unsaturated fatty acyl-CoA can be further modified to create specific signaling molecules.
Elongation: cis-tetradec-11-enoyl-CoA can serve as a substrate for fatty acid elongase systems. These systems add two-carbon units to the carboxyl end of the fatty acyl chain. For example, elongation of cis-tetradec-11-enoyl-CoA would produce cis-hexadec-13-enoyl-CoA, which can also be a precursor for other compounds. In some cases, the initial desaturation occurs on a C16 fatty acid to produce (Z)-11-hexadecenoic acid, which is then chain-shortened to (Z)-11-tetradecenoic acid, highlighting the bidirectionality and interconnectedness of these pathways. wiley.com
Beta-Oxidation: While serving as a precursor for specialized molecules, cis-tetradec-11-enoyl-CoA can also be catabolized for energy production via the β-oxidation pathway. However, the presence of the cis-11 double bond requires the action of auxiliary enzymes to reconfigure the double bond for proper processing by the core β-oxidation enzymes. Research on the metabolism of cyclopropene (B1174273) fatty acid analogs in Spodoptera littoralis has shown that C16 fatty acids undergo β-oxidation to their C14 counterparts within the pheromone gland, indicating that the machinery for chain shortening is active in these specialized tissues. researchgate.net
The distribution of cis-tetradec-11-enoyl-CoA between these pathways is tightly regulated and depends on the specific needs of the cell or organism. In the pheromone glands of insects, for example, the metabolic flux is likely directed towards pheromone synthesis, while in other tissues, it may be channeled towards energy production or incorporation into complex lipids.
Table 1: Key Interconversions of cis-Tetradec-11-enoyl-CoA
| Starting Substrate | Enzyme/Process | Product | Metabolic Pathway |
| (Z)-11-Tetradecenoic Acid | Acyl-CoA Synthetase | cis-Tetradec-11-enoyl-CoA | Activation for Metabolism |
| cis-Tetradec-11-enoyl-CoA | Fatty Acid Elongase | cis-Hexadec-13-enoyl-CoA | Fatty Acid Elongation |
| cis-Tetradec-11-enoyl-CoA | β-Oxidation | Dodecenoyl-CoA + Acetyl-CoA | Fatty Acid Catabolism |
| cis-Tetradec-11-enoyl-CoA | Δ9-Desaturase (in some species) | cis-9,cis-11-Tetradecadienoyl-CoA | Pheromone Biosynthesis |
Integration within Central Carbon Metabolism
The metabolism of cis-tetradec-11-enoyl-CoA, while specialized, is intrinsically linked to central carbon metabolism. This integration occurs primarily through the supply of precursors for its synthesis and the utilization of its breakdown products.
The de novo synthesis of the C14 saturated fatty acid backbone, which is the ultimate precursor to cis-tetradec-11-enoyl-CoA, begins with acetyl-CoA. ebi.ac.uk Acetyl-CoA is a pivotal molecule in central carbon metabolism, derived from various sources including:
Glycolysis: The breakdown of glucose produces pyruvate (B1213749), which is then converted to acetyl-CoA by the pyruvate dehydrogenase complex.
Amino Acid Catabolism: The degradation of certain amino acids yields acetyl-CoA.
Fatty Acid Oxidation: The breakdown of other fatty acids also produces acetyl-CoA.
The synthesis of the C14 fatty acid from acetyl-CoA requires a significant input of energy in the form of ATP and reducing equivalents, typically NADPH, which are also supplied by central metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway.
Once cis-tetradec-11-enoyl-CoA is synthesized and has fulfilled its biological role, or if it is in excess, it can be catabolized through β-oxidation. Each round of β-oxidation shortens the fatty acyl chain by two carbons, releasing one molecule of acetyl-CoA. This acetyl-CoA can then re-enter central carbon metabolism and be directed towards:
The Citric Acid Cycle (TCA Cycle): Acetyl-CoA can be completely oxidized to CO2 in the TCA cycle, generating ATP, NADH, and FADH2, thus contributing to the cell's energy supply.
Gluconeogenesis (in some organisms): In plants and some microorganisms, the glyoxylate (B1226380) cycle allows for the net conversion of acetyl-CoA into precursors for glucose synthesis.
Synthesis of other biomolecules: Acetyl-CoA is a building block for a wide array of other molecules, including cholesterol (in animals) and other lipids.
Therefore, the synthesis and degradation of cis-tetradec-11-enoyl-CoA are tightly coupled with the central metabolic state of the cell. The availability of acetyl-CoA, ATP, and NADPH dictates the rate of its synthesis, while the energy needs of the cell influence its rate of degradation. This integration ensures that the allocation of carbon and energy resources is balanced according to the physiological requirements of the organism.
Table 2: Linkages of cis-Tetradec-11-enoyl-CoA Metabolism with Central Carbon Metabolism
| Metabolic Process | Link to Central Carbon Metabolism | Key Metabolites |
| Synthesis | Requires acetyl-CoA, ATP, and NADPH from central pathways. | Acetyl-CoA, Malonyl-CoA, NADPH |
| Degradation (β-Oxidation) | Produces acetyl-CoA, NADH, and FADH2 that feed into the TCA cycle and oxidative phosphorylation. | Acetyl-CoA, NADH, FADH2 |
Enzymology and Reaction Mechanisms Associated with Cis Tetradec 11 Enoyl Coa
Enoyl-CoA Isomerases (EC 5.3.3.8)
Enoyl-CoA isomerase (EC 5.3.3.8) is a crucial auxiliary enzyme in the β-oxidation of unsaturated fatty acids, particularly those with double bonds at odd-numbered carbon positions. wikipedia.org During the degradation of fatty acids like cis-tetradec-11-enoyl-CoA, β-oxidation proceeds until the double bond prevents the action of enoyl-CoA hydratase. The resulting intermediate, typically a cis-3-enoyl-CoA, must be converted into a trans-2-enoyl-CoA to re-enter the main β-oxidation spiral. wikipedia.orggenome.jp
Stereospecific Isomerization of cis-3-Enoyl-CoA to trans-2-Enoyl-CoA Intermediates
The primary function of enoyl-CoA isomerase is to catalyze the stereospecific isomerization of a β,γ-double bond to an α,β-double bond. researchgate.net Specifically, it converts cis-3-enoyl-CoA or trans-3-enoyl-CoA intermediates into the trans-2-enoyl-CoA form. wikipedia.orgebi.ac.uk This trans-2-enoyl-CoA is a standard substrate for enoyl-CoA hydratase, allowing β-oxidation to continue. genome.jp The enzyme ensures the correct trans configuration at the second carbon, which is essential for the subsequent hydration step. wikipedia.org While the enzyme can act on both cis-3 and trans-3 isomers, the reaction rate is significantly higher for the cis isomers. genome.jpexpasy.org
Catalytic Mechanism and Active Site Residues
The isomerization reaction proceeds through a mechanism where a catalytic glutamate (B1630785) residue acts as a general base. researchgate.netebi.ac.ukebi.ac.uk This glutamate deprotonates the C2 carbon of the substrate, leading to the formation of a dienolate intermediate. ebi.ac.ukebi.ac.uk This intermediate is stabilized by an "oxyanion hole," a common feature in the crotonase superfamily to which these isomerases belong. researchgate.netebi.ac.uk The oxyanion hole is formed by the main chain amide groups of two amino acid residues that stabilize the negative charge on the thioester oxygen atom. ebi.ac.ukebi.ac.uk The catalytic glutamate then acts as a general acid, protonating the C4 carbon to yield the final trans-2-enoyl-CoA product. ebi.ac.ukebi.ac.uk
Key catalytic residues identified in different isomerase structures include:
Human mitochondrial ECI (hmECI): Glu136 is the catalytic base, while Leu66 and Gly111 form the oxyanion hole. ebi.ac.uk
Yeast peroxisomal ECI (ScECI2): Glu158 serves as the catalytic base, with Ala70 and Leu126 forming the oxyanion hole. ebi.ac.uk
Diversity and Specificity of Enoyl-CoA Isomerase Isoforms (e.g., ECI1, ECI2, ECHADH/MFE)
Mammals possess multiple enoyl-CoA isomerase isoforms, which exhibit differences in their structure, localization, and substrate specificity. researchgate.netportlandpress.com These isoforms can be monofunctional or part of larger multifunctional enzymes (MFE). wikipedia.org
ECI1 (Mitochondrial Enoyl-CoA Isomerase): This is a monofunctional enzyme located in the mitochondria. ebi.ac.ukuniprot.org In rats, there are distinct short-chain and long-chain mitochondrial isomerases. wikipedia.orgportlandpress.com However, the human mitochondrial isomerase does not show a clear chain-length preference. nih.gov
ECI2 (Peroxisomal Enoyl-CoA Isomerase): Initially identified as a peroxisomal enzyme (PECI), ECI2 has been found in both peroxisomes and mitochondria, leading to confusion in its nomenclature. capes.gov.brnih.gov
Multifunctional Enzymes (MFE/ECHADH): In peroxisomes, isomerase activity is often found as one domain of a multifunctional enzyme. wikipedia.org For instance, the rat peroxisomal multifunctional enzyme 1 (MFE1) contains both enoyl-CoA isomerase and enoyl-CoA hydratase activities. wikipedia.orgcapes.gov.br Similarly, the human L-bifunctional protein (ECHADH) also possesses these activities. metabolicatlas.org
| Isoform | Common Name(s) | Functionality | Typical Location |
|---|---|---|---|
| ECI1 | Mitochondrial short/long-chain enoyl-CoA isomerase | Monofunctional | Mitochondria |
| ECI2 | PECI | Monofunctional | Peroxisomes & Mitochondria |
| MFE1 / MFE2 | Multifunctional Enzyme 1 / 2 | Multifunctional (Isomerase, Hydratase, Dehydrogenase) | Peroxisomes |
| ECHADH | L-bifunctional protein | Multifunctional (Isomerase, Hydratase, Dehydrogenase) | Mitochondria |
Subcellular Localization of Isomerase Activity (Mitochondrial vs. Peroxisomal)
Enoyl-CoA isomerase activity is essential in both mitochondria and peroxisomes, the two main sites of fatty acid β-oxidation in eukaryotes. researchgate.netnih.gov The presence of distinct isomerase isoforms in each organelle underscores their parallel but separate roles in fatty acid metabolism. researchgate.net Mitochondria house dedicated monofunctional isomerases (ECI1) and can also contain ECI2. ebi.ac.ukcapes.gov.brnih.gov Peroxisomes typically contain isomerase activity as part of multifunctional enzymes (like MFE1) or as the monofunctional ECI2. wikipedia.orgcapes.gov.brnih.gov This dual localization allows for the efficient processing of unsaturated fatty acids regardless of where their degradation is initiated. researchgate.net
Substrate Chain Length Preferences and Kinetic Parameters
The various isoforms of enoyl-CoA isomerase can exhibit different preferences for the chain length of their acyl-CoA substrates. portlandpress.comcapes.gov.br For example, studies in rats have identified distinct mitochondrial isomerases with preferences for short-chain versus long-chain substrates. wikipedia.orgportlandpress.com The rat mitochondrial short-chain isomerase is most active with substrates like C6, while the long-chain variant prefers C10-C12 substrates. researchgate.netportlandpress.com In contrast, human mitochondrial ECI1 does not appear to have a strong preference based on acyl chain length. uniprot.orgnih.gov The peroxisomal multifunctional enzyme (MFE1) in rats shows optimal isomerase activity in the context of converting 2,5-dienoyl-CoA to 3,5-dienoyl-CoA. capes.gov.br
| Enzyme | Organism | Substrate Preference (Chain Length) | Reference |
|---|---|---|---|
| Mitochondrial Isomerase (Short-chain) | Rat | C6 > C10 > C12 | researchgate.net |
| Mitochondrial Isomerase (Long-chain) | Rat | C10 - C12 | portlandpress.com |
| ECI1 (Mitochondrial) | Human | No clear-cut preference | nih.gov |
Enoyl-CoA Hydratases (EC 4.2.1.17)
Enoyl-CoA hydratase, also known as crotonase, catalyzes the second step of the β-oxidation cycle: the hydration of a trans-2-enoyl-CoA to form (S)-3-hydroxyacyl-CoA. nih.govwikipedia.org This reaction involves the stereospecific addition of a water molecule across the double bond between the second and third carbons. wikipedia.org The mechanism is facilitated by two key glutamate residues in the active site that position a water molecule for the attack. wikipedia.orgkopri.re.kr While its primary role is to act on trans-2-enoyl-CoA, the enzyme can also hydrate (B1144303) cis-2-enoyl-CoA, but this results in the (R)-3-hydroxyacyl-CoA product. expasy.orgqmul.ac.uk This is relevant in an alternative pathway for unsaturated fatty acid oxidation. researchgate.net Enoyl-CoA hydratases generally have broad substrate specificity but are most active with short-chain substrates like crotonyl-CoA. nih.govnih.gov Like isomerases, hydratase activity is found in both monofunctional forms and as part of multifunctional enzymes in both mitochondria and peroxisomes. kopri.re.krresearchgate.net
Hydration of Double Bonds in Enoyl-CoA Species
The second step in the β-oxidation of many fatty acids is the hydration of a trans-2-enoyl-CoA intermediate, a reaction catalyzed by enoyl-CoA hydratase (ECH), also known as crotonase. wikipedia.orgnih.govresearchgate.net This enzyme facilitates the addition of a water molecule across the double bond between the second and third carbons of the acyl-CoA chain. nih.gov The hydration of unsaturated fatty acids with double bonds in other positions, such as the cis-11 position in cis-tetradec-11-enoyl-CoA, requires additional auxiliary enzymes to shift the double bond to the correct trans-2 position for the standard β-oxidation machinery to proceed. oup.com The degradation of fatty acids with a cis-double bond on an even-numbered carbon, for instance, requires these auxiliary enzymes to convert (R)-3-hydroxyacyl-CoA intermediates to the (S)-3-hydroxyacyl-CoA form that is a substrate for the core β-oxidation pathway. oup.com
Catalytic Mechanism and Stereoselectivity (e.g., (3S)- and (3R)-hydroxyacyl-CoA formation)
Enoyl-CoA hydratases exhibit significant stereoselectivity. The hydration of trans-2-enoyl-CoA substrates typically yields (3S)-hydroxyacyl-CoA. nih.govresearchgate.netresearchgate.net Conversely, the hydration of a cis-2-enoyl-CoA results in the formation of a (3R)-hydroxyacyl-CoA. wikipedia.org This stereospecificity is crucial for the subsequent dehydrogenation step. The catalytic mechanism of enoyl-CoA hydratase involves two key glutamate residues that position and activate a water molecule for a syn-addition across the double bond. wikipedia.orgnih.govsioc-journal.cn This precise positioning within the rigid active site ensures the correct stereochemical outcome. wikipedia.org
Different hydratase enzymes are responsible for producing the different stereoisomers. Enoyl-CoA hydratase 1 (H1) is responsible for the hydration of trans-2-enoyl-CoA to (3S)-hydroxyacyl-CoA, while enoyl-CoA hydratase 2 (H2) hydrates the same substrate to (3R)-hydroxyacyl-CoA. researchgate.net The (3S)-specific pathway is found in bacteria, as well as in mammalian and plant peroxisomes and mitochondria. researchgate.net The (3R)-specific pathway has been identified in yeast and mammalian peroxisomes. researchgate.net
Functional Roles of Specific Hydratase Isoforms (e.g., ECHS1, FOX2/MFE)
Specific isoforms of hydratases play distinct roles in fatty acid metabolism.
ECHS1 (Enoyl-CoA Hydratase, Short-Chain 1): This mitochondrial enzyme is a key player in the β-oxidation of short- and medium-chain fatty acids. researchgate.netuniprot.orgmdpi.com It catalyzes the hydration of trans-2-enoyl-CoA intermediates (from C4 to C16) into L-3-hydroxyacyl-CoAs. uniprot.orgwikipedia.org ECHS1 has the highest affinity for crotonyl-CoA (a four-carbon chain) but can process chains up to 16 carbons long. uniprot.orgmdpi.com Besides its role in fatty acid oxidation, ECHS1 is also involved in the metabolism of branched-chain amino acids like valine. researchgate.netmdpi.com Deficiencies in ECHS1 can lead to a severe metabolic disorder resembling Leigh Syndrome, highlighting its critical function in mitochondrial energy production. mdpi.comnih.gov
FOX2/MFE (Multifunctional Enzyme): In peroxisomes, β-oxidation is carried out by multifunctional enzymes that possess several catalytic activities on a single polypeptide chain. portlandpress.comnih.gov Mammalian peroxisomes contain two types of multifunctional enzymes, MFE-1 and MFE-2, with opposite chiral specificities. nih.govmerckmillipore.com MFE-2 contains a 2-enoyl-CoA hydratase 2 domain and is active towards the R-isomers of 3-hydroxy intermediates. portlandpress.commerckmillipore.com The hydratase domain of MFE-2 has a different structure compared to the S-specific hydratases like ECHS1. portlandpress.com
Multifunctional Enzyme Complexes Incorporating Hydratase Activity
Both mitochondria and peroxisomes utilize multifunctional enzyme complexes to streamline the process of β-oxidation.
Mitochondrial Trifunctional Protein (MTP): This heterooctameric complex is associated with the inner mitochondrial membrane and is crucial for the oxidation of long-chain fatty acids. nih.govnih.govtaylorandfrancis.com It is composed of four α-subunits and four β-subunits. nih.gov The α-subunit contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, while the β-subunit possesses the long-chain 3-ketoacyl-CoA thiolase activity. nih.govpreventiongenetics.com This complex catalyzes the final three steps of long-chain fatty acid β-oxidation. nih.gov
Peroxisomal Multifunctional Enzymes (MFE-1 and MFE-2): Peroxisomes employ multifunctional enzymes to carry out the second and third steps of β-oxidation. portlandpress.comebi.ac.uk MFE-1 is a monomeric protein with both 2E-enoyl-CoA hydratase and 3S-hydroxyacyl-CoA dehydrogenase activities. nih.gov MFE-2 also has hydratase and dehydrogenase functions but acts on different stereoisomers. portlandpress.commerckmillipore.com These enzymes are essential for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and bile acid intermediates. nih.gov
Acyl-CoA Dehydrogenases (e.g., LCAD, VLCAD)
The initial dehydrogenation step in the β-oxidation of cis-tetradec-11-enoyl-CoA is catalyzed by acyl-CoA dehydrogenases, with long-chain acyl-CoA dehydrogenase (LCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) being particularly relevant.
Efficiency of Dehydrogenation of cis- vs. trans-Tetradecenoyl-CoA Isomers
The geometry of the double bond in an unsaturated fatty acid can significantly influence its rate of dehydrogenation. Studies have shown that some acyl-CoA dehydrogenases exhibit a preference for cis isomers over trans isomers. For example, LCAD has been found to be more effective at dehydrogenating cis-5-tetradecenoyl-CoA compared to its trans counterpart. researchgate.netbartleby.com In contrast, VLCAD was found to have a much lower catalytic efficiency with cis-tetradecenoyl-CoA (specifically the n-9 isomer, which is not cis-11) compared to the saturated tetradecanoyl-CoA. researchgate.net In human fibroblasts, VLCAD appears to be the primary enzyme for the dehydrogenation of C14:1(n-9)-CoA. nih.gov The structural differences between cis and trans isomers likely affect how well they fit into the active site of the enzyme. nih.gov
Table 1: Comparison of Dehydrogenase Activity on C14 Acyl-CoA Substrates
| Enzyme | Substrate | Relative Efficiency | Source |
|---|---|---|---|
| LCAD | 5-cis-tetradecenoyl-CoA | High | researchgate.net |
| VLCAD | cis-tetradecenoyl-CoA (n-9) | Low (4% of saturated) | researchgate.net |
| LCAD | tetradecanoyl-CoA | High | researchgate.net |
| VLCAD | tetradecanoyl-CoA | High | researchgate.net |
Acyl-CoA Synthetases and Thioesterases in Relation to Fatty Acyl-CoA Pool Dynamics
The intracellular concentration and availability of fatty acyl-CoAs, including cis-tetradec-11-enoyl-CoA, are meticulously controlled by the antagonistic and coordinated actions of two key enzyme families: acyl-CoA synthetases (ACSs) and acyl-CoA thioesterases (ACOTs). plos.org This dynamic balance is crucial for directing fatty acids towards specific metabolic fates, such as energy production through β-oxidation or storage and signaling through incorporation into complex lipids. nih.govnih.gov The interplay between these enzymes essentially acts as a rheostat, managing the size, composition, and subcellular location of the fatty acyl-CoA pool. plos.org
Acyl-CoA Synthetases (ACSs): Activating Fatty Acids
The activation of free fatty acids is the initial, committing step for their entry into most metabolic pathways. nih.gov This reaction is catalyzed by acyl-CoA synthetases, which ligate a fatty acid to a molecule of coenzyme A (CoA) in an ATP-dependent, two-step process. aocs.org For cis-tetradec-11-enoyl-CoA, the precursor fatty acid, cis-11-tetradecenoic acid, is activated to its thioester form. ebi.ac.uknih.gov
The ACS reaction mechanism proceeds as follows:
Formation of an enzyme-bound fatty acyl-AMP intermediate with the release of pyrophosphate. aocs.org
The activated carbonyl carbon of the acyl-adenylate is coupled to the thiol group of CoA, releasing AMP and the final fatty acyl-CoA product. aocs.org
ACS enzymes are a large family, broadly classified by their substrate specificity for fatty acids of varying chain lengths. nih.gov They are strategically located on the membranes of various organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes, which is critical for their function. nih.gov This localization is thought to facilitate the "channeling" of specific acyl-CoAs into distinct metabolic pools. nih.govphysiology.org For instance, an ACS isoform located on the outer mitochondrial membrane might preferentially direct activated fatty acids like cis-tetradec-11-enoyl-CoA towards β-oxidation within the mitochondrial matrix. nih.gov Conversely, an endoplasmic reticulum-associated ACS could channel the same acyl-CoA towards the synthesis of triacylglycerols or phospholipids (B1166683). nih.govphysiology.org
Studies using inhibitors like triacsin C have shown that blocking ACS activity can disproportionately affect different metabolic pathways, supporting the hypothesis of functionally distinct acyl-CoA pools. physiology.org For example, in hepatocytes, triacsin C was found to inhibit triacylglycerol synthesis more significantly than β-oxidation, suggesting that the acyl-CoAs destined for these pathways are not derived from a single, common pool. physiology.org
Table 1: Major Families of Acyl-CoA Synthetases (ACSs)
| ACS Family | General Substrate Preference | Primary Cellular Location(s) | Key Functions |
|---|---|---|---|
| Short-Chain (ACSS) | C2-C5 Fatty Acids (e.g., Acetate (B1210297), Propionate) | Cytosol, Mitochondria | Activation of microbiota-derived short-chain fatty acids. nih.gov |
| Medium-Chain (ACSM) | C6-C12 Fatty Acids | Mitochondrial Matrix | Activation of medium-chain fatty acids for β-oxidation. |
| Long-Chain (ACSL) | C12-C20 Fatty Acids | Endoplasmic Reticulum, Outer Mitochondrial Membrane, Peroxisomes | Activation of long-chain fatty acids for β-oxidation and complex lipid synthesis. nih.govnih.gov |
| Very Long-Chain (ACSVL/FATP) | C16-C26+ Fatty Acids | Endoplasmic Reticulum, Peroxisomes, Plasma Membrane | Involved in both fatty acid transport and activation. nih.govmdpi.com |
Acyl-CoA Thioesterases (ACOTs): Deactivating Fatty Acyl-CoAs
In direct opposition to the synthetic action of ACSs, acyl-CoA thioesterases (ACOTs) catalyze the hydrolysis of fatty acyl-CoAs back to a free fatty acid and CoA. nih.govresearchgate.net This "deactivation" step is a critical regulatory mechanism, providing a means to control the size of the acyl-CoA pool, recycle CoA, and prevent the toxic accumulation of acyl-CoAs. plos.orgnih.gov
ACOTs are found in nearly all cellular compartments, including the cytosol, mitochondria, and peroxisomes, allowing for precise spatial regulation of fatty acid metabolism. researchgate.netnih.gov They are categorized into two main types based on their protein structure: Type I ACOTs, which have an α/β-hydrolase domain, and Type II ACOTs, which possess a "hot dog" domain. nih.govbiorxiv.org
The functions of ACOTs are diverse and compartment-specific:
Mitochondrial ACOTs (e.g., ACOT2) are thought to regulate the rate of β-oxidation by controlling the concentration of acyl-CoAs within the matrix. nih.gov By hydrolyzing excess acyl-CoAs, they can prevent the sequestration of free CoA, which is essential for the thiolase step of β-oxidation and other mitochondrial processes. nih.gov
Peroxisomal ACOTs play a role in terminating the peroxisomal β-oxidation of very long-chain fatty acids. nih.gov This process shortens the fatty acids, which are then hydrolyzed by an ACOT to be exported from the peroxisome, often for complete oxidation in the mitochondria. nih.gov
Cytosolic ACOTs (e.g., ACOT1, ACOT7) modulate the cytosolic pool of acyl-CoAs, thereby influencing the availability of these molecules as ligands for nuclear receptors like PPARs and as substrates for lipid synthesis. nih.govmdpi.com
The coordinated regulation of ACS and ACOT gene expression ensures that the cell can adapt to changing metabolic conditions, such as fasting or high-fat feeding. plos.org This transcriptional control, often mediated by factors like peroxisome proliferator-activated receptors (PPARs), allows for long-term adjustments in fatty acid flux. researchgate.net
Table 2: Types and Functions of Acyl-CoA Thioesterases (ACOTs)
| ACOT Type | Enzyme Examples | General Substrate Preference | Primary Cellular Location(s) | Key Regulatory Roles |
|---|---|---|---|---|
| Type I (α/β-hydrolase fold) | ACOT1, ACOT2 | Long-chain (C12-C20) acyl-CoAs | Cytosol (ACOT1), Mitochondria (ACOT2) | Regulate cytosolic acyl-CoA pools and mitochondrial β-oxidation. nih.gov |
| Type II ("Hot dog" fold) | ACOT7 | Long-chain (e.g., Arachidonoyl-CoA) acyl-CoAs | Cytosol, Mitochondria | Control levels of specific acyl-CoAs involved in signaling. nih.govmdpi.com |
Regulatory Mechanisms Governing Cis Tetradec 11 Enoyl Coa Metabolism
Transcriptional and Translational Control of Enzymes Involved in its Turnover
The synthesis of enzymes required for the metabolism of cis-tetradec-11-enoyl-CoA is under tight transcriptional control, primarily orchestrated by nuclear receptors that sense the levels of fatty acids. The peroxisome proliferator-activated receptor alpha (PPARα) is a master transcriptional regulator of lipid metabolism, particularly in the liver. nih.govplos.org When activated by ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. mdpi.com
Genes regulated by PPARα include those essential for the entire process of fatty acid oxidation, which would be involved in the turnover of cis-tetradec-11-enoyl-CoA. This includes genes for:
Fatty acid transport and activation : Such as fatty acid translocase (CD36) and acyl-CoA synthetases. mdpi.com
Mitochondrial β-oxidation : Including carnitine palmitoyltransferase 1A (CPT1A) and enzymes of the oxidation spiral. mdpi.com
Peroxisomal β-oxidation : Such as acyl-CoA oxidase 1 (ACOX1) and the L-bifunctional protein (EHHADH), which contains enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. mdpi.comgenecards.org
Since cis-tetradec-11-enoyl-CoA is an unsaturated fatty acid, a key enzyme for its metabolism is enoyl-CoA isomerase, which repositions the double bond to allow entry into the β-oxidation pathway. wikipedia.orgutah.edu The expression of the gene encoding this isomerase (ECI2) is also subject to transcriptional regulation, ensuring its availability when unsaturated fatty acids need to be metabolized. genecards.org
Allosteric Regulation of Key Metabolic Enzymes
Beyond the control of enzyme synthesis, the activity of key enzymes in the metabolic pathway of cis-tetradec-11-enoyl-CoA is regulated in real-time by allosteric effectors. A critical control point for the mitochondrial β-oxidation of long-chain fatty acids is the transport of the acyl-CoA into the mitochondrial matrix. The enzyme carnitine palmitoyltransferase I (CPT1), which initiates this transport, is subject to potent allosteric inhibition. mhmedical.com
During periods of abundant carbohydrates, glycolysis produces acetyl-CoA, which can be converted to malonyl-CoA in the cytosol. Malonyl-CoA is a powerful allosteric inhibitor of CPT1A (the liver isoform). mhmedical.comnih.gov This inhibition prevents fatty acids from entering the mitochondria for oxidation when glucose is plentiful, thus preventing a futile cycle of simultaneous fatty acid synthesis and breakdown. Therefore, the flux of cis-tetradec-11-enoyl-CoA into the mitochondrial β-oxidation pathway is acutely sensitive to the cell's carbohydrate status via the allosteric regulation of CPT1.
Substrate Availability and Product Inhibition
The rate of metabolism of cis-tetradec-11-enoyl-CoA is fundamentally governed by the principles of substrate availability and product inhibition.
Substrate Availability : The concentration of cis-tetradec-11-enoyl-CoA itself is a primary determinant of the rate of its own breakdown. Increased availability of this substrate, following its release from lipid stores or dietary intake, will drive the flux through the β-oxidation pathway, provided the necessary enzymes and cofactors are present.
Product Inhibition : The accumulation of products from the β-oxidation spiral can exert negative feedback control. High ratios of NADH/NAD+ and Acetyl-CoA/Coenzyme A, which are end products of each round of β-oxidation, can inhibit the dehydrogenase and thiolase enzymes of the pathway, respectively. Furthermore, long-chain acylcarnitine molecules, the products of the CPT1 reaction, can themselves be inhibitors of the enzyme, preventing excessive uptake into the mitochondria. nih.gov
This dual mechanism ensures that the rate of fatty acid oxidation is finely tuned to both the supply of the fatty acid substrate and the cell's immediate energy demand, as reflected by the levels of NADH and acetyl-CoA.
Cellular Compartmentation and Transport Mechanisms (e.g., Carnitine Shuttle for Acyl-CoAs)
The metabolism of fatty acids is segregated into different cellular compartments, a strategy that allows for independent regulation of anabolic and catabolic processes. While fatty acid synthesis occurs in the cytosol, the primary site of β-oxidation is the mitochondrial matrix. encyclopedia.pub The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs like cis-tetradec-11-enoyl-CoA. mhmedical.comnih.gov
To overcome this barrier, a specialized transport system known as the carnitine shuttle is employed. encyclopedia.pubnih.gov This shuttle mechanism involves three key components:
Carnitine Palmitoyltransferase I (CPT1) : Located on the outer mitochondrial membrane, this enzyme converts the long-chain acyl-CoA into a long-chain acylcarnitine, releasing coenzyme A into the cytosol. mhmedical.comencyclopedia.pub
Carnitine-Acylcarnitine Translocase (CACT) : This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine into the matrix in exchange for a free carnitine molecule moving out. encyclopedia.pubnih.gov
Carnitine Palmitoyltransferase II (CPT2) : Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting the acylcarnitine back into an acyl-CoA and releasing free carnitine into the mitochondrial matrix. mhmedical.comencyclopedia.pub
Once inside the matrix, cis-tetradec-11-enoyl-CoA is available to the enzymes of the β-oxidation pathway. This compartmentalization and the regulated transport via the carnitine shuttle are crucial for controlling the rate of fatty acid oxidation. nih.gov
Table 1: Key Enzymes and Transporters in cis-Tetradec-11-enoyl-CoA Metabolism
| Component | Gene | Location | Function in cis-Tetradec-11-enoyl-CoA Metabolism |
| Enoyl-CoA Isomerase | ECI2 | Mitochondria | Isomerizes the cis-Δ11 double bond to a trans-Δ2 double bond, an intermediate of β-oxidation. utah.edugenecards.org |
| Carnitine Palmitoyltransferase I (CPT1) | CPT1A | Outer Mitochondrial Membrane | Converts cis-tetradec-11-enoyl-CoA to cis-tetradec-11-enoylcarnitine for transport. mhmedical.com |
| Carnitine-Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Transports cis-tetradec-11-enoylcarnitine into the mitochondrial matrix. nih.gov |
| Carnitine Palmitoyltransferase II (CPT2) | CPT2 | Inner Mitochondrial Membrane | Reconverts cis-tetradec-11-enoylcarnitine to cis-tetradec-11-enoyl-CoA in the matrix. mhmedical.com |
| L-Bifunctional Protein | EHHADH | Peroxisomes | Catalyzes hydration and dehydrogenation steps in peroxisomal β-oxidation. mdpi.comgenecards.org |
Interplay with Hormonal and Nutritional Signaling Pathways (e.g., PPARα)
As previously mentioned, PPARα is a key mediator in this process, functioning as a nutritional sensor. nih.govnih.gov During periods of fasting or on a high-fat diet, when fatty acids are mobilized from adipose tissue or derived from the diet, the concentration of fatty acids in the liver increases. These fatty acids act as endogenous ligands for PPARα, activating it and leading to the transcriptional upregulation of a suite of genes involved in fatty acid uptake, activation, transport, and β-oxidation. nih.govmdpi.com This coordinated response enhances the cell's capacity to metabolize fatty acids like cis-tetradec-11-enoyl-CoA for energy production, such as the generation of ketone bodies in the liver during fasting. nih.gov
Therefore, the metabolism of cis-tetradec-11-enoyl-CoA is not an isolated cellular process but is part of a larger, organism-wide response to nutritional and hormonal cues, with PPARα playing a central role in translating these systemic signals into specific metabolic actions at the cellular level. mdpi.com
Table 2: Key Regulatory Factors of cis-Tetradec-11-enoyl-CoA Metabolism
| Factor | Type | Mechanism of Action | Metabolic Consequence |
| PPARα | Transcription Factor | Activated by fatty acids; upregulates expression of β-oxidation genes. nih.govmdpi.com | Increased capacity for fatty acid breakdown. |
| Malonyl-CoA | Allosteric Inhibitor | Inhibits Carnitine Palmitoyltransferase I (CPT1). mhmedical.comnih.gov | Decreased transport of fatty acyl-CoAs into mitochondria, inhibiting oxidation. |
| NADH/NAD+ Ratio | Product/Cofactor Ratio | High ratio inhibits 3-hydroxyacyl-CoA dehydrogenase. | Slows the β-oxidation spiral when energy charge is high. |
| Acetyl-CoA/CoA Ratio | Product/Substrate Ratio | High ratio inhibits thiolase. | Slows the β-oxidation spiral when acetyl-CoA is abundant. |
| Fasting | Nutritional State | Increases circulating fatty acids, activating PPARα. nih.gov | Promotes fatty acid oxidation for energy and ketogenesis. |
Physiological and Pathophysiological Implications of Cis Tetradec 11 Enoyl Coa Metabolic Dysregulation
Consequences of Enzyme Deficiencies on Fatty Acyl-CoA Profiles
The metabolism of cis-tetradec-11-enoyl-CoA is intricately linked to the proper functioning of several enzymatic pathways, primarily fatty acid β-oxidation and synthesis. Deficiencies in the enzymes governing these pathways can lead to significant alterations in fatty acyl-CoA profiles, characterized by the accumulation of specific intermediates.
Inherited disorders of fatty acid oxidation (FAO) are a prime example of how enzymatic defects disrupt fatty acyl-CoA balance. uniprot.org These conditions are typically autosomal recessive traits caused by mutations in genes encoding the enzymes required to break down fatty acids. uniprot.org The clinical presentation of these disorders is often triggered by periods of fasting or illness when the body's reliance on fatty acids for energy is heightened. uniprot.org
Key Enzyme Deficiencies Affecting cis-Tetradec-11-enoyl-CoA Levels:
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: VLCAD is the first enzyme in the mitochondrial β-oxidation of long-chain fatty acids. In VLCAD deficiency, the impaired oxidation of long-chain fatty acids leads to the accumulation of their acyl-CoA esters. nih.gov Diagnostic screening often reveals elevated plasma levels of C14:1 acylcarnitine, a derivative of tetradecenoyl-CoA, indicating a bottleneck in its degradation. nih.govportlandpress.com This suggests that deficient oxidation of longer unsaturated fatty acids like oleic acid results in the accumulation of chain-shortened intermediates, including C14:1 species. nih.gov
Enoyl-CoA Isomerase (ECI) Deficiency: The β-oxidation of unsaturated fatty acids like cis-tetradec-11-enoyl-CoA requires auxiliary enzymes to handle the cis double bonds. wikipedia.orgwikipedia.org After four cycles of β-oxidation, the double bond of cis-tetradec-11-enoyl-CoA is positioned at carbon 3 (cis-Δ³-enoyl-CoA), which is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. wikipedia.orgutah.edu Enoyl-CoA isomerase is responsible for converting this cis-Δ³ bond to a trans-Δ² bond, which can then re-enter the main β-oxidation pathway. uniprot.orgwikipedia.org A deficiency in enoyl-CoA isomerase would therefore halt the degradation of cis-tetradec-11-enoyl-CoA, leading to the accumulation of its partially degraded intermediates and upstream precursors.
Stearoyl-CoA Desaturase 1 (SCD1) Activity: SCD1 is a crucial enzyme in the synthesis of monounsaturated fatty acids, catalyzing the introduction of a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs. researchgate.netwiley.com It primarily converts stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) to oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively. researchgate.net SCD1 also acts on myristoyl-CoA (C14:0) to produce cis-9-tetradecenoyl-CoA (C14:1). wiley.commdpi.com Therefore, altered SCD1 activity, whether through genetic polymorphisms or metabolic regulation, directly impacts the cellular pool of C14:1 isomers. wiley.comscielo.org.co Reduced SCD1 activity would decrease the synthesis of cis-tetradecenoyl-CoA from its saturated precursor, altering the critical ratio of saturated to monounsaturated fatty acids within the cell. researchgate.net
The accumulation of these fatty acyl-CoA intermediates can sequester the available pool of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions. mdpi.com This sequestration can further impair cellular metabolism, creating a vicious cycle of metabolic disruption.
| Enzyme Deficiency | Metabolic Pathway Affected | Primary Consequence on cis-Tetradec-11-enoyl-CoA | Resulting Acyl-CoA Profile Alteration |
|---|---|---|---|
| VLCAD Deficiency | β-Oxidation (Initial Step) | Accumulation | Increased levels of C14:1 and other long-chain acyl-CoAs/acylcarnitines. nih.gov |
| Enoyl-CoA Isomerase Deficiency | β-Oxidation (Auxiliary Step) | Accumulation of intermediates | Buildup of cis-Δ³-enoyl-CoA intermediates derived from cis-tetradec-11-enoyl-CoA. wikipedia.org |
| Stearoyl-CoA Desaturase 1 (SCD1) Deficiency | Fatty Acid Synthesis (Desaturation) | Decreased Synthesis | Reduced levels of C14:1 isomers and an increased ratio of C14:0/C14:1. researchgate.netmdpi.com |
Impact of Altered cis-Tetradec-11-enoyl-CoA Flux on Cellular Bioenergetics
The flow, or flux, of cis-tetradec-11-enoyl-CoA through catabolic pathways is a direct contributor to cellular energy production. aocs.org Dysregulation of this flux, either through excessive buildup or insufficient availability, has significant consequences for cellular bioenergetics, primarily by affecting mitochondrial function.
Mitochondrial β-oxidation is the central process for extracting energy from fatty acids. wikipedia.org Each cycle of β-oxidation shortens the fatty acyl-CoA chain by two carbons, generating one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.orgaocs.org The acetyl-CoA enters the citric acid cycle, while FADH₂ and NADH feed into the electron transport chain, driving the synthesis of ATP. aocs.org
When the degradation of cis-tetradec-11-enoyl-CoA is impaired due to enzyme deficiencies, the production of acetyl-CoA and the reducing equivalents (NADH and FADH₂) from this specific fatty acid is diminished, leading to an energy deficit. mdpi.com This is particularly critical in tissues with high energy demands that rely heavily on fatty acid oxidation, such as the heart, skeletal muscle, and liver. portlandpress.com
Conversely, the accumulation of fatty acyl-CoA intermediates, including cis-tetradec-11-enoyl-CoA, can be directly detrimental to mitochondrial function. These accumulated molecules can exhibit toxic effects by:
Inhibiting Key Mitochondrial Enzymes: High levels of specific acyl-CoA intermediates can allosterically inhibit enzymes within the β-oxidation pathway itself, as well as other mitochondrial processes. aocs.org
Impairing the Electron Transport Chain: The buildup of unmetabolized acyl-CoAs can lead to oxidative stress and damage to the components of the electron transport chain, reducing the efficiency of ATP production.
Sequestration of Coenzyme A: As mentioned previously, the accumulation of acyl-CoA esters depletes the mitochondrial pool of free Coenzyme A, which is essential not only for β-oxidation but also for the function of the citric acid cycle (in the conversion of α-ketoglutarate to succinyl-CoA) and other metabolic reactions.
Therefore, the proper metabolic flux of cis-tetradec-11-enoyl-CoA is essential for maintaining cellular energy levels. Its dysregulation contributes to a state of energy deficiency and mitochondrial dysfunction, which are hallmarks of many metabolic diseases.
Relationships between Unsaturated Fatty Acyl-CoA Metabolism and Cellular Homeostasis
A critical aspect of cellular homeostasis is the maintenance of membrane fluidity. The ratio of saturated to unsaturated fatty acids in membrane phospholipids (B1166683) is a key determinant of this property. Unsaturated fatty acids, with their cis double bonds, introduce kinks into the hydrocarbon chains, preventing tight packing and thereby increasing membrane fluidity. This is vital for the proper function of membrane-bound proteins, including receptors, channels, and enzymes. Dysregulation of cis-tetradec-11-enoyl-CoA metabolism, by altering the availability of this unsaturated fatty acid for incorporation into phospholipids, can disrupt this delicate balance. researchgate.net For example, a decrease in its synthesis due to SCD1 deficiency can lead to more rigid membranes, impairing cellular processes. researchgate.net
Furthermore, the accumulation of fatty acyl-CoAs can induce a state of "lipotoxicity." This phenomenon is characterized by cellular dysfunction and apoptosis triggered by an overload of lipids. oup.com Excess fatty acyl-CoAs can lead to endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR), a signaling network that can ultimately trigger cell death if the stress is not resolved.
The metabolism of unsaturated fatty acyl-CoAs is also linked to inflammatory signaling. These molecules can serve as precursors for the synthesis of a variety of lipid mediators, such as eicosanoids and other signaling molecules that play crucial roles in modulating inflammation. oup.com An imbalance in the availability of specific unsaturated fatty acyl-CoAs can therefore skew the production of these mediators, potentially contributing to a chronic inflammatory state. oup.com
Role of cis-Tetradec-11-enoyl-CoA as a Potential Metabolic Signal
Beyond their roles as substrates for energy and building blocks for membranes, fatty acyl-CoAs are increasingly recognized as metabolic signaling molecules. While specific research on cis-tetradec-11-enoyl-CoA as a unique signal is limited, the general principles governing long-chain fatty acyl-CoAs suggest a potential regulatory role.
Fatty acyl-CoAs can act as allosteric regulators of key metabolic enzymes. For instance, long-chain acyl-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This represents a classic feedback inhibition mechanism, where the products of a pathway regulate its own synthesis.
Moreover, fatty acyl-CoAs can influence gene expression by binding to and activating nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that act as master regulators of lipid metabolism. Upon activation by ligands, which include fatty acids and their derivatives, PPARs stimulate the transcription of a suite of genes involved in fatty acid uptake, activation, and oxidation.
Comparative Biochemistry and Evolutionary Aspects of Cis Tetradec 11 Enoyl Coa Pathways
Eukaryotic Metabolism
Mammalian Systems (e.g., Liver, Heart)
In mammals, the metabolism of fatty acyl-CoAs like cis-tetradec-11-enoyl-CoA is primarily a catabolic process occurring within the mitochondria to generate energy. The liver and heart are highly active sites for this process, known as β-oxidation. mdpi.comwjgnet.com The heart, in particular, relies heavily on fatty acid oxidation to meet its continuous and high energy demands. mdpi.com
The degradation of saturated fatty acids follows a straightforward four-step cycle. However, the presence of a cis double bond in unsaturated fatty acids, such as in cis-tetradec-11-enoyl-CoA, requires the action of auxiliary enzymes. aocs.org The β-oxidation of cis-tetradec-11-enoyl-CoA proceeds through four standard cycles, releasing four molecules of acetyl-CoA and shortening the chain by eight carbons. This process results in a six-carbon acyl-CoA intermediate, cis-dodec-3-enoyl-CoA.
The cis-Δ3 double bond of this intermediate is problematic for the standard enzymatic machinery. The enzyme enoyl-CoA hydratase, which catalyzes the second step of β-oxidation, can only act on trans-Δ2 double bonds. wikipedia.org To overcome this, the auxiliary enzyme enoyl-CoA isomerase is required. It catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, thereby converting the intermediate into trans-dodec-2-enoyl-CoA, which can re-enter and complete the β-oxidation pathway. aocs.orglibretexts.org
Table 1: Key Enzymes in Mammalian Mitochondrial β-Oxidation of Unsaturated Fatty Acids
| Enzyme | Function | Relevance to cis-Tetradec-11-enoyl-CoA |
|---|---|---|
| Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation, creating a trans-Δ2 double bond in saturated acyl-CoAs. | Acts on the saturated portion of the fatty acid chain during the initial cycles. |
| Enoyl-CoA Hydratase (ECHS1) | Hydrates the trans-Δ2 double bond. mdpi.comwikipedia.org | Acts on the intermediates of the initial cycles and on the trans-Δ2 product formed by the isomerase. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the 3-hydroxyacyl-CoA intermediate. | Functions in every cycle of β-oxidation. |
| β-Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. | Functions in every cycle, shortening the carbon chain. |
Yeast Models (e.g., Saccharomyces cerevisiae)
The baker's yeast, Saccharomyces cerevisiae, is a powerful model organism for studying eukaryotic fatty acid metabolism. While sharing fundamental similarities with mammalian systems, a key difference is the cellular location of β-oxidation. In yeast, this process occurs primarily within peroxisomes, not mitochondria. libretexts.org
The metabolism of cis-tetradec-11-enoyl-CoA in yeast follows a similar biochemical logic to that in mammals, requiring an auxiliary isomerase. After several rounds of peroxisomal β-oxidation, a cis-3-enoyl-CoA intermediate is formed. biorxiv.org In S. cerevisiae, the enzyme responsible for its isomerization is the peroxisomal Δ3,Δ2-enoyl-CoA isomerase , encoded by the ECI1 gene. nih.gov This enzyme is essential for the yeast to grow on unsaturated fatty acids like oleic acid. nih.gov
S. cerevisiae has also been extensively engineered for the production of valuable fatty acid-derived compounds. nih.govnih.gov By manipulating its fatty acid synthesis and β-oxidation pathways—for instance, by overexpressing specific desaturases and deleting enzymes that promote complete degradation—yeast can be turned into cellular factories for producing specific intermediates like cis-tetradec-11-enoyl-CoA for applications such as insect pheromone synthesis. nih.gov
Table 2: Comparison of Fatty Acid β-Oxidation in Mammals and S. cerevisiae
| Feature | Mammalian Systems | Saccharomyces cerevisiae |
|---|---|---|
| Primary Location | Mitochondria | Peroxisomes libretexts.org |
| Electron Acceptor (First Step) | FAD (Acyl-CoA Dehydrogenase) | O₂ (Acyl-CoA Oxidase) |
| Key Isomerase for cis-Δ3 bonds | Enoyl-CoA Isomerase | Δ3,Δ2-Enoyl-CoA Isomerase (Eci1p) nih.gov |
| Primary Purpose | Energy generation | Primarily carbon source utilization; can be engineered for biosynthesis nih.gov |
Plant Metabolism and Unique Fatty Acid Pathways
Plant lipid metabolism is characterized by its vast diversity and compartmentalization. De novo fatty acid synthesis occurs in the plastids, while subsequent modifications like elongation and desaturation primarily take place in the endoplasmic reticulum. aocs.orgmdpi.com This separation allows for the creation of a wide array of "unusual" fatty acids not commonly found in other organisms. pnas.org
While cis-tetradec-11-enoyl-CoA is not a major fatty acid in most plants, the enzymatic machinery for its production is present. Plants possess a variety of fatty acyl-CoA desaturases (FADs) and elongases that can produce fatty acids of various chain lengths and double bond configurations. aocs.org For example, the divergent evolution of stearoyl-ACP desaturases has led to enzymes that can produce unusual monounsaturated fatty acids like petroselinic acid (18:1Δ6) in extremely high quantities in certain species. pnas.org
The pathways for synthesizing very-long-chain fatty acids (VLCFAs) are crucial for producing essential cellular components like sphingolipids and protective barriers such as cuticular waxes and suberin. mdpi.com The synthesis of VLCFAs involves a four-step elongation cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. biomolther.orgnih.gov Although the primary flow is toward longer chains, plants can also catabolize fatty acids via peroxisomal β-oxidation, particularly to recycle excess or improperly incorporated fatty acids, even in tissues dedicated to storage. nih.gov
Prokaryotic Metabolism (e.g., Escherichia coli, Pseudomonas aeruginosa)
Many bacteria, including the model organism Escherichia coli, can utilize exogenous fatty acids as their sole source of carbon and energy. mdpi.com The degradation occurs via the β-oxidation pathway, which is encoded by the fad (fatty acid degradation) genes. mdpi.com
In E. coli, the degradation of unsaturated fatty acids with double bonds at odd-numbered positions, such as the precursor to cis-tetradec-11-enoyl-CoA, is handled by the multifunctional enzyme FadB . FadB possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA epimerase activities, allowing it to process the intermediates that arise from unsaturated fatty acids. mdpi.com
Pseudomonas aeruginosa, an adaptable bacterium, also metabolizes fatty acids. It possesses several (R)-specific enoyl-CoA hydratases (PhaJ) which create a direct link between the β-oxidation cycle and the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.gov This represents a specialized metabolic fate where intermediates of fatty acid degradation, such as enoyl-CoAs, are diverted from energy production to biopolymer synthesis. nih.gov The long-chain fatty acid-CoA ligase FadD1 in P. aeruginosa also acts as a receptor for quorum sensing signals, linking fatty acid metabolism directly to the regulation of bacterial communication and virulence. biorxiv.orgplos.org
Table 3: Key Enzymes of the E. coli Fatty Acid Oxidation (fad) System
| Gene/Enzyme | Function |
|---|---|
| FadD | Acyl-CoA Synthetase: Activates fatty acids by attaching Coenzyme A. |
| FadE | Acyl-CoA Dehydrogenase: Catalyzes the first oxidation step. mdpi.com |
| FadB | Multifunctional Enzyme: Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for standard β-oxidation, as well as isomerase/epimerase activities for unsaturated fatty acids. mdpi.com |
| FadA | β-Ketoacyl-CoA Thiolase: Performs the final cleavage step to release acetyl-CoA. |
| FadH | 2,4-Dienoyl-CoA Reductase: An auxiliary enzyme required for the degradation of fatty acids with double bonds at even-numbered positions. mdpi.com |
Evolutionary Conservation and Divergence of Coenzyme A Biosynthesis and Related Enzymes across Domains of Life
Coenzyme A (CoA) is a universally essential cofactor with a central role in metabolism, suggesting it is an ancient molecule. nih.govoup.com Its de novo biosynthetic pathway, which consists of five enzymatic steps starting from pantothenate (vitamin B5), is remarkably conserved across all three domains of life—Bacteria, Archaea, and Eukarya. portlandpress.commdpi.comebi.ac.uk
Convergent Evolution: The enzymes required for the initial steps, converting pantoate to phosphopantothenate, appear to have been recruited independently in the bacterial and archaeal lineages, a classic example of convergent evolution. Eukaryotes are believed to have inherited these genes from bacteria. nih.govoup.comebi.ac.uk
Monophyletic Origin: In contrast, the four enzymes that catalyze the final steps, converting phosphopantothenate into CoA, are largely monophyletic, suggesting they arose from a common ancestral gene before the divergence of the three domains. nih.govoup.com
This evolutionary pattern, with a conserved core pathway assembled from enzymes of different origins, highlights the fundamental importance of CoA. The structural and regulatory differences that do exist, particularly between microbial and human enzymes, are significant enough to make the CoA pathway an attractive target for the development of new antibiotics. portlandpress.com
Similarly, the enzymes of fatty acid metabolism show both conservation and divergence. While the core chemistry of β-oxidation is universal, its subcellular location (mitochondria vs. peroxisomes), enzyme structure (separate vs. multifunctional proteins), and regulatory networks vary significantly between kingdoms and even within them. libretexts.orgnih.gov For example, acyl-CoA thioesterases, which hydrolyze acyl-CoAs, exist in two structurally unrelated and non-homologous types (Type I and Type II), strongly indicating convergent evolution to fulfill a similar metabolic role. nih.gov
Specialised Roles in Specific Organisms (e.g., Pheromone Biosynthesis in Insects)
One of the most specialized roles for cis-tetradec-11-enoyl-CoA is as a key precursor in the biosynthesis of sex pheromones in a vast number of insect species, particularly moths (Lepidoptera). nih.govnih.govelsevier.com These chemical signals are crucial for mating and reproductive success.
The biosynthetic pathway typically begins with a common saturated fatty acid, palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), produced via de novo synthesis. This precursor then undergoes a series of modifications:
Desaturation: A specific Δ11-desaturase introduces a cis double bond at the 11th position of the fatty acyl-CoA.
Chain-Shortening: The resulting C16 or C18 unsaturated acyl-CoA is then shortened by one or more cycles of peroxisomal β-oxidation to achieve the final chain length. For example, one round of β-oxidation on cis-hexadec-11-enoyl-CoA yields cis-tetradec-11-enoyl-CoA. nih.gov
Terminal Modification: The final acyl-CoA precursor is then reduced by a fatty acyl-CoA reductase (FAR) to form the corresponding fatty alcohol. This alcohol can be the final pheromone component or can be further modified by an oxidase to form an aldehyde or by an acetyltransferase to form an acetate (B1210297) ester. nih.govcuni.cz
The precise combination of desaturases, chain-shortening enzymes, and terminal modification enzymes allows different species to produce unique, species-specific pheromone blends from a common set of metabolic intermediates.
Table 4: Examples of Insect Pheromones Derived from cis-Tetradec-11-enoyl-CoA
| Insect Species | Common Name | Pheromone Component(s) | Precursor |
|---|---|---|---|
| Ostrinia nubilalis | European Corn Borer | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate | cis-Tetradec-11-enoyl-CoA |
| Spodoptera littoralis | Cotton Leafworm | (Z,E)-9,11-Tetradecadienyl acetate | cis-Tetradec-11-enoyl-CoA |
| Choristoneura rosaceana | Obliquebanded Leafroller | (Z)-11-Tetradecenyl acetate, (Z)-11-Tetradecenal | cis-Tetradec-11-enoyl-CoA |
Advanced Research Methodologies for Investigating Cis Tetradec 11 Enoyl Coa Biochemistry
In Vitro Enzymatic Assays for Characterizing Enzyme Kinetics and Specificity
In vitro enzymatic assays are fundamental tools for the biochemical characterization of enzymes that metabolize cis-tetradec-11-enoyl-CoA. These assays, conducted in a controlled laboratory environment outside of a living organism, allow researchers to quantify enzyme activity, determine kinetic parameters, and assess substrate specificity. ncert.nic.in The core principle involves mixing the purified enzyme with its substrate, cis-tetradec-11-enoyl-CoA, and measuring the rate of the reaction.
The specificity of an enzyme for different substrates is a key area of investigation. nih.gov Enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and enoyl-CoA reductases, often act on a range of substrates with varying chain lengths and degrees of saturation. nih.govnih.govwikipedia.org By testing an enzyme's activity with cis-tetradec-11-enoyl-CoA against its activity with other similar molecules (e.g., different isomers or chain-length variants), researchers can determine its substrate preference. This is often quantified by the specificity constant (kcat/Km), which provides a measure of an enzyme's catalytic efficiency with a particular substrate. nih.gov
Research Findings: Studies on enzymes like trans-2-enoyl-CoA reductase have utilized in vitro assays to define their substrate preferences. For example, assays using recombinant enzymes expressed in Escherichia coli have determined the Michaelis-Menten constants (Km) for various acyl-CoA substrates, including those with different chain lengths. nih.gov Such experiments reveal that while an enzyme may have broad specificity, it typically exhibits the highest activity toward a specific class of substrates. For instance, the trans-2-enoyl-CoA reductase from Euglena gracilis was shown to accept both crotonyl-CoA (a C4 acyl-CoA) and trans-2-hexenoyl-CoA (a C6 acyl-CoA) as substrates, with distinct Km values for each. nih.gov Similar assays would be employed to precisely determine the kinetic parameters of enzymes that synthesize or degrade cis-tetradec-11-enoyl-CoA.
| Enzyme Class | Reaction Type | Typical Parameters Measured | Significance for cis-Tetradec-11-enoyl-CoA Research |
| Acyl-CoA Desaturases | Introduction of a double bond | Vmax, Km, kcat, Substrate Specificity | Identifies enzymes responsible for synthesizing cis-tetradec-11-enoyl-CoA from its saturated precursor. |
| Fatty Acid Elongases | Chain elongation | Product formation rate, Substrate preference | Characterizes enzymes that may use cis-tetradec-11-enoyl-CoA as a primer for producing longer-chain fatty acids. |
| Enoyl-CoA Isomerases | Isomerization of double bonds | Reaction equilibrium, Stereospecificity | Determines if cis-tetradec-11-enoyl-CoA is a substrate for enzymes that alter double bond position or configuration. wikipedia.org |
| Enoyl-CoA Reductases | Reduction of a double bond | NADPH/NADH consumption, Vmax, Km | Characterizes the enzymes involved in the saturation of the double bond during fatty acid synthesis or degradation. nih.gov |
| Acyl-CoA Hydratases | Hydration of a double bond | Substrate consumption, Product formation | Investigates the potential role of cis-tetradec-11-enoyl-CoA in β-oxidation pathways. wikipedia.org |
Isotopic Tracing and Metabolic Flux Analysis in Cellular and Organismal Models
Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.gov In the context of cis-tetradec-11-enoyl-CoA, researchers can synthesize a version of a precursor fatty acid labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). This labeled precursor is then introduced to cells or a whole organism. nih.gov As the precursor is metabolized, the isotopes become incorporated into downstream products, including cis-tetradec-11-enoyl-CoA and its subsequent metabolites.
Metabolic Flux Analysis (MFA) takes this a step further by using the isotopic labeling patterns to quantify the rates (or fluxes) of reactions within a metabolic network. creative-proteomics.comnih.gov By measuring the distribution of isotopes in various metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can build a quantitative map of metabolic activity. nih.govresearchgate.net This allows for the determination of how much of a particular metabolic pool is derived from a specific precursor and the relative activity of competing metabolic pathways. nih.gov
Research Findings: While specific MFA studies on cis-tetradec-11-enoyl-CoA are not widely documented, the methodology has been extensively applied to fatty acid metabolism. For instance, ¹³C-MFA has been used in Saccharomyces cerevisiae to optimize the production of fatty acids by identifying metabolic bottlenecks and competing pathways. nih.govresearchgate.net In such studies, by providing ¹³C-labeled glucose, researchers traced the flow of carbon into acetyl-CoA and subsequently into the fatty acid synthesis pathway. This approach revealed that flux could be diverted into other pathways, such as malate (B86768) synthesis, thereby limiting fatty acid production. nih.govresearchgate.net A similar approach could be used to study the synthesis and consumption of cis-tetradec-11-enoyl-CoA, revealing the primary pathways it enters (e.g., elongation, desaturation, or β-oxidation) under various physiological conditions.
| Isotopic Tracer | Analytical Technique | Information Gained | Application to cis-Tetradec-11-enoyl-CoA |
| Carbon-13 (¹³C) | Mass Spectrometry (MS), NMR Spectroscopy | Traces the carbon backbone through metabolic pathways; quantifies flux. nih.gov | Following the synthesis of the 14-carbon backbone and its conversion to or from cis-tetradec-11-enoyl-CoA. |
| Deuterium (²H) | Mass Spectrometry (MS) | Traces sources of reducing equivalents (NADPH/NADH) and water incorporation. | Investigating desaturation and reduction reactions involved in its metabolism. nih.gov |
| Nitrogen-15 (¹⁵N) | Mass Spectrometry (MS) | Traces amino acid metabolism and its connection to fatty acid pathways. | Understanding the interplay between amino acid and lipid metabolism in providing precursors. mdpi.com |
| Oxygen-18 (¹⁸O) | Mass Spectrometry (MS) | Traces the source of oxygen atoms in reactions (e.g., from water or O₂). | Elucidating the mechanism of hydroxylation or desaturation reactions. |
Proteomic and Transcriptomic Approaches for Identifying Metabolic Enzyme Expression and Regulation
Proteomic and transcriptomic analyses provide a global view of the cellular machinery involved in metabolism. uni-heidelberg.de Transcriptomics, typically using RNA-sequencing (RNA-seq), measures the abundance of all messenger RNA (mRNA) transcripts in a cell, revealing which genes—including those encoding metabolic enzymes—are actively being expressed. biorxiv.orgnih.gov Proteomics, commonly performed using mass spectrometry, quantifies the actual proteins present in a cell, providing a more direct measure of the available enzymatic machinery. nih.govbioinfor.com
By comparing the transcriptome and proteome of cells under different conditions (e.g., high-fat vs. low-fat diet), researchers can identify enzymes whose expression levels correlate with changes in the concentration of cis-tetradec-11-enoyl-CoA. biorxiv.orgnih.gov This correlational data provides strong clues about which enzymes are involved in its metabolism and how they are regulated. Integrating these 'omics' datasets with metabolomics (the study of all metabolites) can create a comprehensive picture of metabolic regulation. nih.govfrontiersin.org
Research Findings: Integrated transcriptomic and metabolomic studies have successfully revealed regulatory mechanisms in fatty acid metabolism. For instance, analysis of ChREBP (carbohydrate-responsive element-binding protein) knockdown in the liver showed coordinated changes in the expression of genes for CoA biosynthesis and fatty acid oxidation, which were linked to measured decreases in acyl-CoA levels. biorxiv.org Similarly, proteomic analysis of mouse liver after betaine (B1666868) supplementation identified the upregulation of key enzymes in fatty acid β-oxidation, such as acyl-coenzyme A oxidase 1 (ACOX1) and enoyl Coenzyme A hydratase 1 (ECHS1), explaining the observed reduction in fat accumulation. bioinfor.com These approaches could be applied to identify the specific desaturases, elongases, or β-oxidation enzymes whose expression is linked to the levels of cis-tetradec-11-enoyl-CoA.
| Methodology | What It Measures | Key Insights Provided | Relevance to cis-Tetradec-11-enoyl-CoA |
| Transcriptomics (e.g., RNA-seq) | Abundance of mRNA transcripts for all genes. | Identifies which enzyme-encoding genes are expressed and how their expression changes in response to stimuli. biorxiv.org | Pinpoints candidate genes (e.g., desaturases, elongases) potentially involved in cis-tetradec-11-enoyl-CoA metabolism for further study. |
| Proteomics (e.g., LC-MS/MS) | Abundance of proteins in a sample. nih.gov | Quantifies the levels of metabolic enzymes, providing a direct view of the cell's catalytic potential. bioinfor.com | Confirms that candidate genes are translated into functional enzymes and quantifies their abundance. |
| Integrated Multi-Omics | Combines transcriptomic, proteomic, and metabolomic data. nih.gov | Reveals regulatory networks by correlating gene/protein expression with metabolite concentrations. frontiersin.org | Establishes functional links between specific enzymes and the synthesis or degradation of cis-tetradec-11-enoyl-CoA. |
Gene Editing and Knockout Models for Functional Characterization of Related Enzymes
To move from correlation to causation, researchers use gene editing technologies, most notably CRISPR/Cas9, to create knockout models. nih.gov In these models, the gene encoding a specific enzyme suspected of being involved in cis-tetradec-11-enoyl-CoA metabolism is permanently inactivated. By comparing the metabolic profile of the knockout organism (or cell line) to that of a normal (wild-type) control, the precise function of the enzyme can be determined.
If a particular desaturase is responsible for synthesizing cis-tetradec-11-enoyl-CoA, its knockout would be expected to lead to a disappearance of this compound and an accumulation of its precursor, tetradecanoyl-CoA. Conversely, if an enzyme is responsible for its degradation, a knockout would lead to the accumulation of cis-tetradec-11-enoyl-CoA. These models provide definitive evidence of an enzyme's role in a specific metabolic pathway in a living system. researchgate.net
Research Findings: Knockout mouse models have been instrumental in elucidating the in vivo roles of enzymes in fatty acid oxidation. For example, creating a mouse deficient in 2,4-dienoyl-CoA reductase (DECR), an auxiliary enzyme in the β-oxidation of unsaturated fatty acids, demonstrated its critical role during the transition from a fed to a fasted state. researchgate.net More recently, CRISPR-mediated gene editing has been used to develop rat models to study drug metabolism and immune responses, highlighting the power of this technology for creating targeted functional knockouts to probe biological pathways. nih.gov A similar strategy could be employed to create a knockout of a candidate Δ11-desaturase to confirm its function in producing cis-tetradec-11-enoyl-CoA.
| Technique | Description | Expected Outcome for a Key Enzyme | Example Application for cis-Tetradec-11-enoyl-CoA |
| Gene Knockout (e.g., via homologous recombination) | Complete and permanent inactivation of a target gene in an organism (e.g., mouse). | The organism lacks the functional enzyme, leading to measurable metabolic changes. researchgate.net | Knockout of a putative Δ11-desaturase to see if cis-tetradec-11-enoyl-CoA production ceases. |
| CRISPR/Cas9 Gene Editing | A versatile tool for precisely deleting, inserting, or modifying a specific gene. nih.gov | Rapid and targeted inactivation of an enzyme in cell lines or organisms. | Deletion of the gene for an elongase to test if it uses cis-tetradec-11-enoyl-CoA as a substrate. |
| RNA interference (RNAi) / siRNA | Silencing of a target gene at the mRNA level, leading to reduced protein expression (knockdown). | Temporary reduction in enzyme levels, allowing for the study of essential genes. | Temporarily silencing a β-oxidation enzyme to observe if cis-tetradec-11-enoyl-CoA accumulates. |
Structural Biology Techniques for Elucidating Enzyme-Substrate Interactions and Catalytic Mechanisms
Structural biology provides a three-dimensional view of enzymes at the atomic level, revealing how they bind to their substrates and catalyze reactions. The primary techniques used are X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM). These methods can determine the precise arrangement of amino acids in an enzyme's active site—the pocket where the substrate binds and the chemical reaction occurs.
By co-crystallizing an enzyme with its substrate (cis-tetradec-11-enoyl-CoA) or a stable analog, researchers can capture a snapshot of the enzyme-substrate complex. This structural information is invaluable for understanding the basis of substrate specificity and the catalytic mechanism. It reveals which amino acid residues make specific contacts with the fatty acyl chain and the CoA moiety, and which are positioned to act as catalytic acids, bases, or nucleophiles. nih.govnih.gov
Research Findings: Structural studies of enoyl-CoA carboxylases/reductases (Ecrs) have provided profound insights into their catalytic mechanism. By combining protein crystallography with computational simulations, researchers identified four specific amino acid residues that form the CO₂ binding pocket, explaining the enzyme's high efficiency. nih.gov Similarly, analysis of the predicted structure of trans-2-enoyl-CoA reductase, combined with mutagenesis data, allowed researchers to propose that a specific tyrosine residue acts as the proton donor during the reduction of the enoyl-CoA double bond. nih.gov Obtaining the crystal structure of a Δ11-desaturase in complex with its substrate would similarly illuminate the precise mechanism by which the cis double bond is introduced at the 11th position.
| Technique | Principle | Information Yielded | Application to cis-Tetradec-11-enoyl-CoA Biochemistry |
| X-ray Crystallography | Diffraction of X-rays by a crystallized protein to determine its atomic structure. | High-resolution 3D structure of the enzyme and its active site. nih.gov | Determining the precise binding mode of cis-tetradec-11-enoyl-CoA within its synthesizing or degrading enzyme. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen macromolecules using an electron beam to reconstruct a 3D model. | Structure of large protein complexes or membrane proteins that are difficult to crystallize. | Visualizing large, multi-enzyme complexes involved in fatty acid metabolism, such as the fatty acid synthase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine protein structure and dynamics in solution. | Information on protein dynamics, conformational changes upon substrate binding, and mapping of binding sites. | Studying the flexibility of the enzyme's active site and how it accommodates the long acyl chain of cis-tetradec-11-enoyl-CoA. |
| Site-Directed Mutagenesis | Altering specific amino acids in the enzyme's active site. nih.gov | Used in conjunction with structural data to confirm the functional role of individual residues in binding and catalysis. | Mutating a suspected catalytic residue in a desaturase to confirm its role in forming the double bond of cis-tetradec-11-enoyl-CoA. |
Future Directions and Unresolved Questions in Cis Tetradec 11 Enoyl Coa Research
Elucidation of Novel Metabolic Transformations
Our current understanding of the metabolic fate of cis-tetradec-11-enoyl-CoA is largely centered around its role as an intermediate in specific biosynthetic pathways, such as insect pheromone production, and its presumed degradation via β-oxidation. However, the full spectrum of its metabolic transformations remains an area ripe for investigation. Future research should aim to uncover novel enzymatic processes that utilize this specific acyl-CoA.
Key research questions include:
Alternative Desaturation and Elongation: Beyond its known formation via Δ11-desaturation of myristoyl-CoA, could cis-tetradec-11-enoyl-CoA undergo further desaturation or elongation to produce novel fatty acids with distinct biological activities? Research into the substrate specificities of various desaturases and elongases could shed light on this possibility. For instance, while Δ9-desaturases are well-characterized, the regulation and broader role of Δ11-desaturases are less understood. wikipedia.orgfrontiersin.orggsartor.org
Retroconversion Pathways: Could longer-chain unsaturated fatty acids be shortened through a limited β-oxidation process to yield cis-tetradec-11-enoyl-CoA? Studies have shown that retroconversion of C18 unsaturated fatty acids can produce C14 fatty acids in certain tissues, suggesting this as a plausible, yet unexplored, source. nih.gov
Formation of Bioactive Lipids: Is cis-tetradec-11-enoyl-CoA a precursor for the synthesis of signaling molecules, such as eicosanoids or other lipid mediators? Its structural similarity to precursors of known signaling lipids warrants investigation into its potential role in cellular communication.
Potential Novel Metabolic Pathways for cis-Tetradec-11-enoyl-CoA
| Potential Pathway | Description | Key Enzymes to Investigate |
|---|---|---|
| Further Desaturation | Introduction of additional double bonds to create polyunsaturated fatty acids. | Novel desaturases with specificity for C14 acyl-CoAs. |
| Chain Elongation | Addition of two-carbon units to form longer monounsaturated fatty acids. | Elongase enzymes (ELOVLs) that can utilize C14:1-CoA as a substrate. nih.gov |
| Hydroxylation/Epoxidation | Incorporation of hydroxyl or epoxy groups to form specialized lipids. | Cytochrome P450 monooxygenases and other hydroxylases. |
| Limited β-Oxidation | Partial degradation to yield novel medium-chain unsaturated fatty acids. | β-oxidation enzymes with specific substrate preferences. aocs.orgreactome.org |
Comprehensive Mapping of Regulatory Networks
The regulation of fatty acid metabolism is a complex interplay of transcriptional and allosteric control. A comprehensive map of the regulatory networks governing the synthesis, degradation, and utilization of cis-tetradec-11-enoyl-CoA is currently lacking. Future studies should focus on identifying the specific transcription factors, signaling pathways, and allosteric regulators that control the enzymes involved in its metabolism.
Key areas for investigation include:
Transcriptional Control: Identifying the specific transcription factors that regulate the expression of the Δ11-desaturase responsible for producing cis-tetradec-11-enoyl-CoA. While general regulators of fatty acid metabolism like Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs) are known, their specific role in Δ11-desaturase gene expression is not well defined. nih.govnih.govresearchgate.netfrontiersin.org
Hormonal and Nutrient Signaling: How do hormones such as insulin (B600854) and glucagon, as well as nutrient availability, impact the flux through pathways involving cis-tetradec-11-enoyl-CoA? Understanding these connections is crucial for placing this molecule within the broader context of systemic metabolic regulation.
Feedback Mechanisms: Does cis-tetradec-11-enoyl-CoA or its downstream metabolites exert feedback inhibition or activation on the enzymes involved in its own synthesis or degradation? Such mechanisms are common in metabolic pathways but have not been explored for this specific acyl-CoA.
| Allosteric Effectors | Malonyl-CoA, Palmitoyl-CoA | Potential direct regulation of enzymes acting on cis-tetradec-11-enoyl-CoA. frontiersin.org |
Understanding Inter-Organelle Communication in Fatty Acid Metabolism
The synthesis and breakdown of fatty acids are compartmentalized within different organelles, primarily the endoplasmic reticulum (ER), mitochondria, and peroxisomes. The transport and communication between these organelles are critical for efficient fatty acid metabolism. Unraveling the specifics of how cis-tetradec-11-enoyl-CoA is trafficked and how its metabolism is coordinated across organelles is a key future direction.
Unresolved questions include:
Transport Mechanisms: How is cis-tetradec-11-enoyl-CoA transported between the ER (site of synthesis) and mitochondria or peroxisomes (sites of β-oxidation)? The roles of specific acyl-CoA binding proteins and transporters in this process are unknown. researchgate.netutah.edunih.govfrontiersin.org
Membrane Contact Sites: Do specialized membrane contact sites between the ER and mitochondria/peroxisomes facilitate the direct channeling of cis-tetradec-11-enoyl-CoA? Investigating the proteome and lipidome of these contact sites could reveal machinery specific to unsaturated fatty acid transport. researchgate.netnih.gov
Metabolic Channeling: Is there evidence for metabolic channeling, where the product of one enzyme is directly passed to the next in a pathway, for the enzymes involved in cis-tetradec-11-enoyl-CoA metabolism? This would have significant implications for metabolic efficiency and regulation.
Development of Advanced Computational Models for Metabolic Prediction
Systems biology approaches, including the development of computational models, can provide valuable insights into the complex dynamics of metabolic networks. Creating predictive models that specifically incorporate the metabolism of cis-tetradec-11-enoyl-CoA would be a powerful tool for understanding its role in cellular physiology.
Future efforts in this area should focus on:
Kinetic Modeling: Developing kinetic models that include the enzymatic reactions involving cis-tetradec-11-enoyl-CoA. This would allow for the simulation of metabolic fluxes through these pathways under different conditions and the identification of rate-limiting steps.
Integrating 'Omics' Data: Incorporating transcriptomic, proteomic, and metabolomic data into these models to create a more comprehensive and accurate representation of the regulatory and metabolic networks surrounding cis-tetradec-11-enoyl-CoA.
Predictive Simulations: Using these models to predict the metabolic consequences of genetic or pharmacological perturbations of the enzymes involved in cis-tetradec-11-enoyl-CoA metabolism. This could help to identify potential therapeutic targets.
Exploration of Undiscovered Biological Functions and Roles beyond Canonical Metabolism
While cis-tetradec-11-enoyl-CoA is known as a metabolic intermediate, it may possess other, as-yet-undiscovered biological functions. The biological activities of its corresponding free fatty acid, cis-11-tetradecenoic acid, and the closely related myristoleic acid (cis-9-tetradecenoic acid), suggest potential roles beyond simple metabolism. nih.govtaylorandfrancis.commetabolon.comcaymanchem.com
Potential unexplored roles include:
Signaling Molecule: Could cis-tetradec-11-enoyl-CoA or its derivatives act as signaling molecules, for example, by binding to and modulating the activity of nuclear receptors or other proteins? The ability of other fatty acids to act as ligands for PPARs suggests this is a possibility. nih.gov
Membrane Fluidity Regulation: Incorporation of cis-11-tetradecenoic acid into membrane phospholipids (B1166683) could influence membrane fluidity and the function of membrane-bound proteins. The position of the double bond can have significant effects on the physical properties of membranes. 3dchem.com
Protein Acylation: Does cis-11-tetradecenoylation of proteins occur, and if so, what is its functional significance? Acylation with specific fatty acids can affect protein localization, stability, and activity.
Antimicrobial or Cytotoxic Activity: Myristoleic acid has been shown to have cytotoxic effects on cancer cells and antimicrobial properties. taylorandfrancis.commetabolon.comcaymanchem.com Investigating whether cis-11-tetradecenoic acid shares these properties could open up new avenues of research.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying cis-tetradec-11-enoyl-CoA in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection, coupled with stable isotope-labeled internal standards to improve quantification accuracy. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly the cis configuration at C11. Validate protocols using synthetic standards and reference datasets from primary literature. For database searches, employ CAS Registry Number-based queries in SciFinder-n or Reaxys to verify spectral matches .
Q. What metabolic pathways involve cis-tetradec-11-enoyl-CoA, and how are these pathways experimentally validated?
- Methodological Answer : Isotopic tracing (e.g., ¹³C-labeled substrates) paired with flux analysis can map its role in β-oxidation or lipid biosynthesis. Gene knockout models (e.g., acyl-CoA dehydrogenase mutants) help identify rate-limiting enzymatic steps. Validate findings using enzyme activity assays (e.g., spectrophotometric monitoring of NADH production) and cross-reference with metabolic databases like KEGG .
Q. How can researchers ensure reproducibility when isolating cis-tetradec-11-enoyl-CoA from complex mixtures?
- Methodological Answer : Standardize extraction protocols (e.g., Folch method for lipids) and validate purity via thin-layer chromatography (TLC) or HPLC. Document storage conditions (e.g., -80°C under inert gas) to prevent oxidation. Share detailed procedural steps and raw data in supplementary materials to align with FAIR data principles .
Advanced Research Questions
Q. How can contradictions in reported enzymatic kinetics of cis-tetradec-11-enoyl-CoA-processing enzymes be resolved?
- Methodological Answer : Conduct systematic reviews to identify variables affecting kinetic parameters (e.g., pH, cofactor concentrations). Use meta-analysis to quantify heterogeneity across studies. Replicate conflicting experiments under harmonized conditions, employing factorial design to isolate influential factors. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What experimental designs are optimal for studying the structural-functional relationships of cis-tetradec-11-enoyl-CoA in enzyme binding?
- Methodological Answer : Combine X-ray crystallography or cryo-EM for structural insights with molecular dynamics simulations to model conformational changes. Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use site-directed mutagenesis to probe critical residues, ensuring statistical power through repeated trials .
Q. How can researchers address data quality issues when analyzing cis-tetradec-11-enoyl-CoA in low-abundance samples?
- Methodological Answer : Implement the ALCOA framework (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Apply signal averaging and blank subtraction to mitigate noise. Cross-validate results with orthogonal methods (e.g., enzymatic assays) .
Q. What strategies are effective for investigating novel biological functions of cis-tetradec-11-enoyl-CoA in non-canonical pathways?
- Methodological Answer : Employ multi-omics approaches: lipidomics for pathway mapping, transcriptomics to identify regulated genes, and metabolomics for substrate-product relationships. Use CRISPR-Cas9 screens to discover phenotype-genotype linkages. Triangulate findings through in vitro reconstitution assays and in vivo tracer studies .
Q. How should researchers design interdisciplinary studies to explore cis-tetradec-11-enoyl-CoA’s role in metabolic disorders?
- Methodological Answer : Formulate hypotheses using the PICOC framework (Population, Intervention, Comparison, Outcomes, Context). For example:
- Population : Mammalian models with dysregulated lipid metabolism.
- Intervention : Modulation of cis-tetradec-11-enoyl-CoA levels via dietary or pharmacological means.
- Outcomes : Changes in mitochondrial efficiency or inflammatory markers.
Integrate clinical data (e.g., plasma lipid profiles) with preclinical models, ensuring translational relevance .
Methodological Guidance
- For Data Contradictions : Apply triangulation by combining experimental, computational, and literature-derived evidence. Use sensitivity analysis to assess the robustness of conclusions .
- For Experimental Design : Align objectives with the "SMART" criteria (Specific, Measurable, Achievable, Relevant, Time-bound). Pre-register protocols on platforms like Open Science Framework to reduce bias .
- For Literature Reviews : Differentiate primary sources (e.g., original kinetic studies) from secondary syntheses. Use citation management tools (EndNote, Mendeley) to track references and avoid misrepresentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
